
Pyridine, 3-((ethylthio)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-((ethylthio)methyl)-, also known as 3-(ethylthio)methylpyridine, is a heterocyclic organic compound with the chemical formula C8H11NS. It is an important building block in the synthesis of pharmaceuticals, agrochemicals, and various other organic compounds.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This property makes it useful in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine. However, it has been reported to exhibit moderate toxicity in animal studies. Further research is needed to determine its potential toxic effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine in lab experiments is its reactivity towards electrophilic compounds, which makes it useful in various chemical reactions. However, its potential toxicity and limited availability may pose limitations in some experiments.
Direcciones Futuras
There are several future directions for research on Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine. One area of interest is its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Another area of research could focus on its potential toxic effects and ways to mitigate them. Additionally, further studies could investigate the compound's potential as a ligand in the synthesis of metal complexes with unique catalytic properties. Overall, Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine is a promising compound with potential applications in various fields of science.
Métodos De Síntesis
The synthesis of Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine involves the reaction of Pyridine, 3-((ethylthio)methyl)-chloromethylpyridine with ethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of around 100°C for several hours. The resulting product is then purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
Pyridine, 3-((ethylthio)methyl)-(Ethylthio)methylpyridine has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in the synthesis of metal complexes, which have been investigated for their catalytic properties. The compound has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
102206-63-3 |
|---|---|
Nombre del producto |
Pyridine, 3-((ethylthio)methyl)- |
Fórmula molecular |
C8H11NS |
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
3-(ethylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C8H11NS/c1-2-10-7-8-4-3-5-9-6-8/h3-6H,2,7H2,1H3 |
Clave InChI |
ZAZDQWPWEXULPL-UHFFFAOYSA-N |
SMILES |
CCSCC1=CN=CC=C1 |
SMILES canónico |
CCSCC1=CN=CC=C1 |
Otros números CAS |
102206-63-3 |
Sinónimos |
3-(ethylsulfanylmethyl)pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)

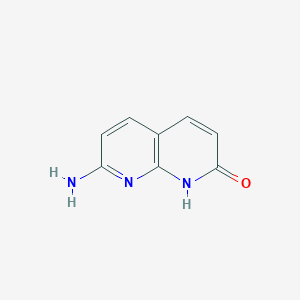
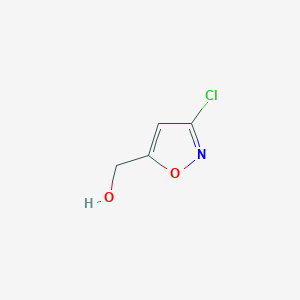

![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)


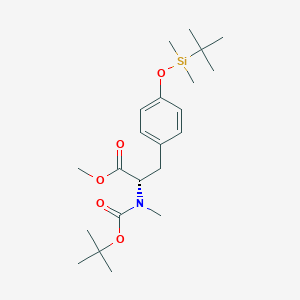
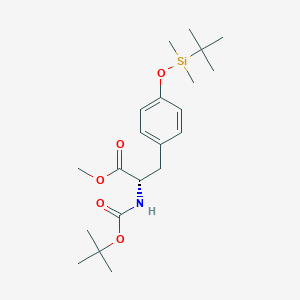
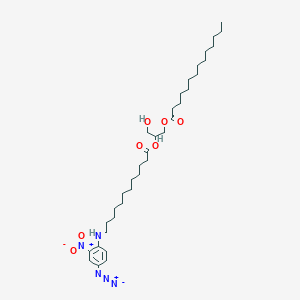
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)

![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)